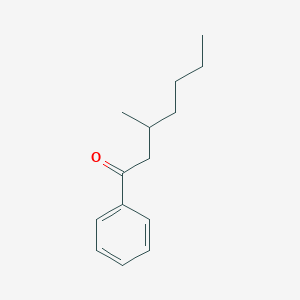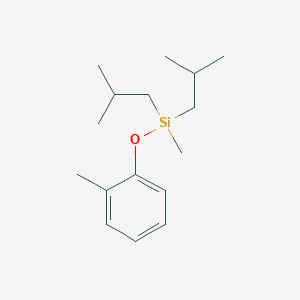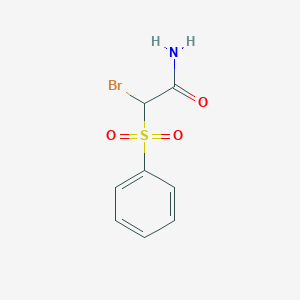![molecular formula C22H36N2O4 B14614559 Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- CAS No. 58774-71-3](/img/structure/B14614559.png)
Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- is a complex organic compound with the molecular formula C22H36N2O4 It is characterized by its unique structure, which includes two acetamide groups connected by a 1,2-phenylenebis(oxy) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- typically involves the reaction of 1,2-phenylenebis(oxy) with N,N-dipropylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the acetamide or phenylene groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized acetamide derivatives, while substitution reactions can yield a variety of substituted phenylene or acetamide compounds .
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and may include binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: This compound shares a similar structure but lacks the dipropyl groups.
N,N′-(1,2-phenylene)bis(2-((2-oxopropyl): Another related compound with a different substitution pattern.
Uniqueness
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
58774-71-3 |
|---|---|
Molekularformel |
C22H36N2O4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[2-[2-(dipropylamino)-2-oxoethoxy]phenoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H36N2O4/c1-5-13-23(14-6-2)21(25)17-27-19-11-9-10-12-20(19)28-18-22(26)24(15-7-3)16-8-4/h9-12H,5-8,13-18H2,1-4H3 |
InChI-Schlüssel |
RTFZWFAHEJCZOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)COC1=CC=CC=C1OCC(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)

![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)


![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)

silane](/img/structure/B14614565.png)
